
Coumarin, 3-amino-4-anilino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-amino-4-anilino- is an organic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of coumarin, 3-amino-4-anilino- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Biochemical and Physiological Effects
Coumarin, 3-amino-4-anilino- has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with many chronic diseases. It has also been shown to inhibit the growth and proliferation of cancer cells, suggesting a potential role in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of coumarin, 3-amino-4-anilino- is its ease of synthesis. It can be prepared in high purity and yield using a simple and efficient method. It also exhibits excellent sensitivity and selectivity, making it a valuable tool in analytical chemistry. However, one of the limitations of coumarin, 3-amino-4-anilino- is its potential toxicity. It should be handled with care and used in accordance with safety guidelines.
Zukünftige Richtungen
There are several future directions for research on coumarin, 3-amino-4-anilino-. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as a fluorescent probe for the detection of biomolecules. Coumarin, 3-amino-4-anilino- has the potential to be used in a wide range of applications, including drug discovery, environmental monitoring, and medical diagnostics.
Conclusion
In conclusion, coumarin, 3-amino-4-anilino- is a valuable compound with several potential applications in scientific research. Its ease of synthesis, excellent sensitivity and selectivity, and potential therapeutic properties make it an attractive option for researchers. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Coumarin, 3-amino-4-anilino- can be synthesized by reacting 3-aminocoumarin and aniline in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is simple and efficient, making it an attractive option for researchers.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-amino-4-anilino- has several potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. It has also been used as a fluorescent probe for the detection of metal ions and amino acids. Coumarin, 3-amino-4-anilino- has been shown to exhibit excellent sensitivity and selectivity, making it a valuable tool in analytical chemistry.
Eigenschaften
CAS-Nummer |
59288-13-0 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
3-amino-4-anilinochromen-2-one |
InChI |
InChI=1S/C15H12N2O2/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)18/h1-9,17H,16H2 |
InChI-Schlüssel |
ULHWIGAMNYDVGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)N |
Andere CAS-Nummern |
59288-13-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



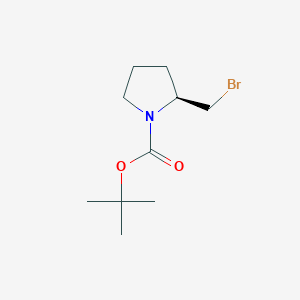
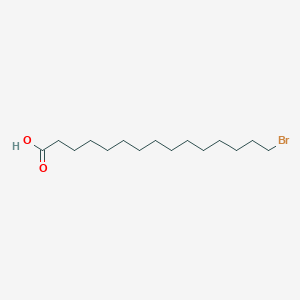
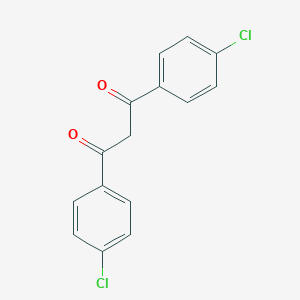
![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)
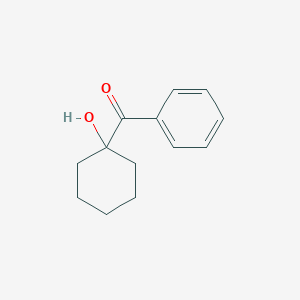
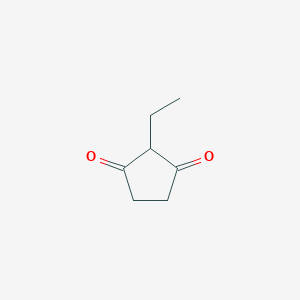
![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)
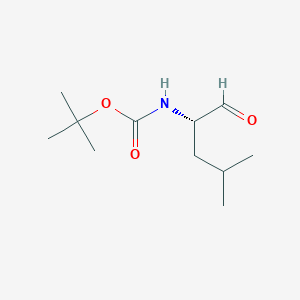
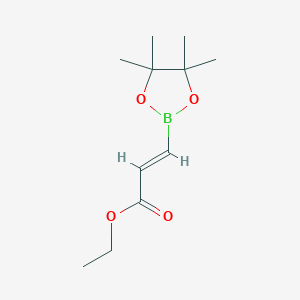
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)
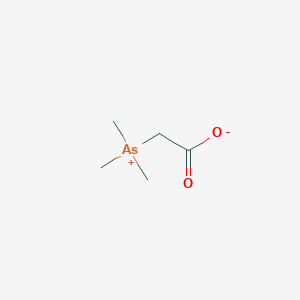
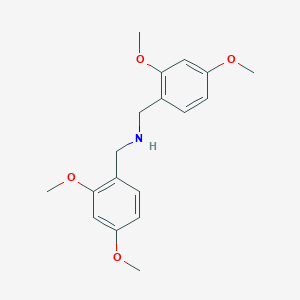
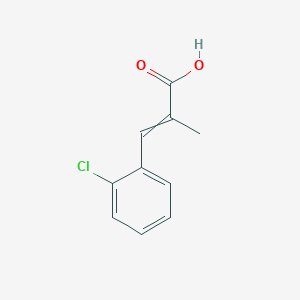
![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)